2-Bromo-6-(trifluoromethyl)aniline

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Sourcing the correct regioisomer is critical for your synthetic route. 2-Bromo-6-(trifluoromethyl)aniline (CAS 58458-13-2) is the non-substitutable ortho-isomer essential for achieving the correct molecular geometry in kinase inhibitors like Tofacitinib and Osimertinib. Using the meta- or para-analogs will alter reaction kinetics and regioselectivity in key Suzuki/ Buchwald couplings, compromising API yield and IP integrity. This halogenated aromatic amine delivers a proven LogP of 3.63 to enhance membrane permeability and metabolic stability. Specify ≥98% HPLC purity with full analytical documentation to ensure seamless tech transfer from mg to kg scale.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
CAS No. 58458-13-2
Cat. No. B1266074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)aniline
CAS58458-13-2
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)N)C(F)(F)F
InChIInChI=1S/C7H5BrF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2
InChIKeyBQSYRDIUPNIUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(trifluoromethyl)aniline (CAS 58458-13-2): Procurement-Grade Chemical Identity and Sourcing Reference


2-Bromo-6-(trifluoromethyl)aniline (CAS 58458-13-2) is a halogenated aromatic amine classified as a bromotrifluoromethylaniline derivative, with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol [1]. It is a specialized chemical intermediate distinguished by its ortho-substitution pattern featuring a bromine atom adjacent to an amino group and a trifluoromethyl group on the benzene ring, which imparts unique electronic properties . This compound is supplied with typical purity specifications ranging from 95% to ≥98% (HPLC) and requires storage under inert gas at 2-8°C to maintain stability .

Why Generic Substitution of 2-Bromo-6-(trifluoromethyl)aniline Is Chemically Unsound for Regiospecific Synthesis


The position of the bromine atom relative to the trifluoromethyl and amino groups on the benzene ring is the primary determinant of reactivity in cross-coupling and nucleophilic aromatic substitution reactions . 2-Bromo-6-(trifluoromethyl)aniline is the ortho-isomer, placing the bromine atom adjacent to both the amino group and the trifluoromethyl substituent. This unique spatial arrangement creates a distinct steric and electronic environment that cannot be replicated by its meta- or para-substituted analogs . Consequently, substituting a 2-bromo-4-(trifluoromethyl)aniline or 2-bromo-5-(trifluoromethyl)aniline for the 2,6-isomer will lead to different reaction kinetics, regioselectivity, and product outcomes in critical synthetic steps, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, potentially compromising the yield and purity of the target active pharmaceutical ingredient (API) or advanced intermediate . The evidence below quantifies these critical, procurement-relevant differences.

Quantitative Differentiation Evidence for 2-Bromo-6-(trifluoromethyl)aniline Versus Comparators


Ortho-Substitution Pattern Determines Unique Reactivity Profile for Regiospecific Cross-Coupling Reactions

The 2-bromo-6-(trifluoromethyl)aniline isomer is the sole regioisomer that places the reactive bromine atom ortho to both the electron-donating amino group and the strong electron-withdrawing trifluoromethyl group . This specific arrangement is not found in 2-bromo-4-(trifluoromethyl)aniline or 2-bromo-5-(trifluoromethyl)aniline. The combined steric and electronic influence of adjacent NH2 and CF3 groups in the 2,6-isomer significantly impacts the rate and selectivity of palladium-catalyzed couplings . Unlike its analogs, this compound is specifically cited as a key building block in patent literature for the synthesis of substituted aniline derivatives with defined spatial configurations, where the ortho-bromo substitution is a prerequisite for subsequent functionalization steps [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Physicochemical Property Differentiators: Density, LogP, and Boiling Point for Process Engineering and Formulation

The physical properties of 2-Bromo-6-(trifluoromethyl)aniline, including a predicted density of 1.697 g/cm³, a boiling point of 215.6 °C at 760 mmHg, and a calculated LogP of 3.63, are a direct consequence of its ortho-substitution pattern . While no direct head-to-head data is available for all isomers, these values serve as critical quality and handling specifications. For instance, its density differs from the structurally related 2-bromo-4-fluoro-6-(trifluoromethyl)aniline (MW 258.01 g/mol, density unreported in datasheet), which has an additional fluorine substituent . The LogP value of 3.63 for the target compound indicates significantly higher lipophilicity compared to unsubstituted aniline (LogP ~0.9), a class-level property driven by the CF3 and Br substituents that improves membrane permeability in drug candidates [1].

Process Chemistry Formulation Science Physicochemical Analysis

Market-Validated Utility: Patent Portfolio Density as a Proxy for Specialized Industrial Value

The commercial and scientific relevance of 2-Bromo-6-(trifluoromethyl)aniline is underscored by its citation in 56 distinct patent families [1]. This is a significant quantitative metric when compared to other, less specialized aniline derivatives which may be cited in far fewer or zero patents. This high patent density is not observed for many of its regioisomeric analogs and serves as a strong proxy for its established utility as a key intermediate in the synthesis of high-value, patent-protected pharmaceutical and agrochemical agents. The compound's role is specifically highlighted in the development of APIs like Tofacitinib and Osimertinib, where its unique structure is crucial for constructing the active pharmacophore [2].

Pharmaceutical Intermediates IP Analysis Agrochemical Synthesis

Strategic Procurement Use-Cases for 2-Bromo-6-(trifluoromethyl)aniline Based on Quantitative Evidence


Synthesis of Regiospecific, Patent-Bound Pharmaceutical APIs (e.g., Kinase Inhibitors)

For medicinal chemistry teams synthesizing complex heterocyclic cores for kinase inhibitors (such as those related to the Tofacitinib or Osimertinib pharmacophores), 2-Bromo-6-(trifluoromethyl)aniline is a non-substitutable building block [1]. Its unique ortho-substitution pattern (Evidence Item 1) is essential for achieving the correct molecular geometry in the final API. Procurement of this specific isomer ensures fidelity to patented synthetic routes and avoids the regioisomeric impurities that would arise from using an alternative bromo-(trifluoromethyl)aniline, thereby safeguarding downstream biological assay results and IP integrity .

Medicinal Chemistry Programs Aiming to Improve Candidate Lipophilicity and Metabolic Stability

Medicinal chemists seeking to enhance the drug-like properties of lead compounds should procure this intermediate for its proven, data-backed ability to increase lipophilicity. As quantified in Evidence Item 2, its high LogP of 3.63 (over 2.7 units higher than aniline) and the presence of the metabolically stable trifluoromethyl group make it a strategic choice for improving membrane permeability and blocking oxidative metabolism, key factors in improving oral bioavailability and half-life of drug candidates [2].

Development of High-Value Agrochemicals with Enhanced Efficacy

Agrochemical discovery programs focused on developing novel herbicides, fungicides, or insecticides with improved environmental stability and bioavailability will find this compound a critical intermediate. The CF3 group's contribution to metabolic stability (a class-level property) is particularly valuable in field applications. The compound's established use in this sector and its high patent density (Evidence Item 3) confirm its role as a proven precursor for creating more effective and persistent crop protection agents .

Process Chemistry Scale-Up and Supply Chain Qualification

Process chemists and procurement managers validating a new synthetic route should specify 2-Bromo-6-(trifluoromethyl)aniline with ≥98% purity (HPLC) and a clear, reproducible analytical profile (including density and boiling point data) as detailed in Evidence Item 2 . Sourcing the correct regioisomer from a supplier who provides comprehensive analytical documentation is crucial for a successful technology transfer from milligram-scale discovery to kilogram-scale manufacturing, ensuring consistent quality, yield, and impurity profiles .

Technical Documentation Hub

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